Urea phosphate

Description

Evolution of Urea (B33335) Phosphate (B84403) Research in Agricultural Sciences

Research into urea phosphate in agricultural sciences has largely centered on its effectiveness as a fertilizer. Early investigations focused on its potential to deliver nitrogen and phosphorus efficiently, particularly in challenging soil conditions. Its acidic properties were recognized early on as a key advantage, especially in alkaline or saline soils where phosphorus availability is often limited due to fixation with soil minerals ijbbku.comresearchgate.netacs.orgnih.govimist.ma. By lowering soil pH, this compound enhances the solubility of essential nutrients like phosphorus, making them more accessible for plant uptake acs.orgnih.gov.

Studies have meticulously examined various application methods, including soil application, fertigation, and foliar fertilization, to determine optimal delivery strategies for different crops aloki.hu. Research has also compared this compound's performance against other common phosphate fertilizers, such as diammonium phosphate (DAP), often demonstrating superior nutrient use efficiency and yield benefits under specific environmental conditions ijbbku.comtandfonline.com. The synthesis of this compound itself, particularly from industrial phosphoric acid, has been a significant area of research, aiming to optimize purity, yield, and cost-effectiveness imist.matandfonline.comgoogle.comresearchgate.netmdpi.com. The evolution has seen a progression from understanding its basic fertilizer properties to developing advanced synthesis techniques and tailored application strategies for enhanced agricultural productivity and sustainability.

Expanding Research Domains: Beyond Agriculture

While agriculture remains the primary focus, academic research has identified and explored this compound's utility in several other domains. Its chemical properties lend themselves to industrial applications, including its use as an intermediate in the synthesis of other fertilizers, such as polyphosphate fertilizers tandfonline.com. It has also been investigated for roles in material science, such as a component in fire retardants, high-temperature adhesives, and fabric finishing agents tandfonline.comgoogle.com.

Furthermore, this compound has found applications in animal nutrition, serving as a dietary supplement for ruminants to provide essential nitrogen and phosphorus tandfonline.comgoogle.comcambridge.org. Its potential as a disinfectant has also been studied, with research indicating fungicidal and bactericidal properties that could be beneficial in contexts like mushroom cultivation scispace.com. More recently, its role in advanced chemical processes, such as in phosphate-based catalysts for urea electrooxidation in waste-to-energy conversion, highlights its emerging potential in sustainable energy research mdpi.com.

Current Research Challenges and Opportunities for this compound

Despite its established benefits, current research into this compound faces several challenges and presents numerous opportunities.

Challenges:

Synthesis Purity and Efficiency: While synthesis from industrial phosphoric acid is viable, managing impurities from the wet process remains a challenge, necessitating effective purification techniques imist.maresearchgate.netmdpi.com. Optimizing reaction conditions and crystallization processes to achieve high purity and yield is an ongoing area of research tandfonline.commdpi.com.

Competition and Accessibility: this compound competes with more established and sometimes more affordable fertilizers like monoammonium phosphate (MAP) and diammonium phosphate (DAP). Limited awareness and underdeveloped distribution networks in certain regions can also hinder its market penetration cognitivemarketresearch.com.

Long-Term Soil Impact: Understanding the long-term effects of this compound application on soil health, including microbial community structure and function, is an area requiring continued investigation mdpi.com.

Handling and Stability: The hygroscopic nature and thermal stability of this compound during synthesis and storage can pose handling challenges google.com.

Opportunities:

Advanced Synthesis and Modification: Developing novel and more sustainable synthesis routes, potentially utilizing by-products or waste streams, offers significant opportunities. Modifying this compound, for instance, by incorporating potassium chloride, can further enhance its performance characteristics acs.org.

Precision Agriculture and Custom Blends: Integrating this compound into custom fertilizer blends tailored for specific crops and soil conditions aligns with the principles of precision agriculture, maximizing nutrient use efficiency cognitivemarketresearch.com.

Non-Agricultural Applications: Further exploration of its properties in material science, industrial cleaning, and as a specialized chemical agent presents avenues for market diversification.

Environmental Sustainability: Its role in reducing nutrient losses, particularly nitrogen volatilization and phosphorus fixation, positions it as a key component in sustainable agricultural practices, contributing to reduced environmental impact aloki.hurothamsted.ac.uk.

Biotechnological and Energy Applications: Investigating its potential in areas like bio-stimulants, or as a component in catalytic processes for energy conversion, opens new frontiers for its application mdpi.comresearcher.life.

Properties

IUPAC Name |

phosphoric acid;urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4N2O.H3O4P/c2-1(3)4;1-5(2,3)4/h(H4,2,3,4);(H3,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZHMRSPXDUUJER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

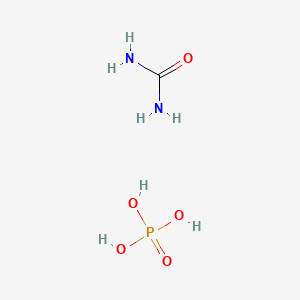

C(=O)(N)N.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH7N2O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

52279-68-2, 37129-63-8, 13186-24-8, 60583-37-1 | |

| Record name | Urea, phosphate (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52279-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphoric acid, polymer with urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37129-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, phosphate (3:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13186-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, phosphate (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60583-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3063627 | |

| Record name | Urea phosphate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid, Aqueous solution: Clear green odorless liquid; [Western Farm Service MSDS] | |

| Record name | Urea, phosphate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Urea phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18583 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4401-74-5, 68784-29-2, 4861-19-2 | |

| Record name | Urea phosphoric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4401-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphoric acid, reaction products with urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68784-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea dihydrogen phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4861-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004401745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004861192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, reaction products with urea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068784292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, phosphate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Urea phosphate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Urea phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.305 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Urea phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.149 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | UREA PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TJR09610O7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Process Optimization of Urea Phosphate

Wet Process Synthesis Pathways for Urea (B33335) Phosphate (B84403) Production

The wet process synthesis involves reacting urea with WPA. The efficiency and quality of the resulting urea phosphate are heavily influenced by several critical reaction parameters and the management of impurities inherent in WPA.

Fine-tuning the reaction conditions is paramount for maximizing this compound yield and purity. Key parameters include reactant molar ratios, reaction temperature, duration, and phosphoric acid concentration.

The stoichiometric ratio for this compound formation is 1:1 (urea to phosphoric acid). However, industrial processes often explore slight deviations to optimize yield and purity. Research indicates that a molar ratio of urea to phosphoric acid between 0.9:1 and 1.5:1 is generally employed google.com. Optimal conditions for high-purity this compound often involve a stoichiometric ratio of 1:1 for urea and phosphoric acid researchgate.netmdpi.comtandfonline.com. Deviating from this ratio can impact the final product's composition; for instance, an excess of phosphoric acid may lead to higher phosphorus content but potentially lower nitrogen content in the product, and vice versa mdpi.comgoogle.com. Maintaining a precise molar ratio is crucial for achieving the theoretical N:P₂O₅ ratio of approximately 0.394 in the final product mdpi.com.

| Reactant Molar Ratio (Urea:H₃PO₄) | Reported Yield (%) | Reported Purity (%) | Key Observations |

| 0.9:1 | Varies | Varies | May lead to excess unreacted phosphoric acid. |

| 1:1 | High | High | Considered optimal for achieving target N:P₂O₅ ratio and high product quality researchgate.netmdpi.comtandfonline.com. |

| 1.0:1.0 | High | High | Optimal for P₂O₅ and Nₐₘᵢ<0xE1><0xB5><0x83>ₑ balance researchgate.net. |

| 1.0:1.1 | High | High | Preferred range for optimal urea to phosphoric acid molar ratio google.com. |

| 1.0:1.5 | Varies | Varies | Can be used with adjusted crystallization duration mdpi.com. |

| 1:1.7 (PA:Urea) | N/A (APP context) | N/A (APP context) | Optimized for polymerization degree in PA-urea process, indicating sensitivity of product characteristics to ratios acs.org. |

The reaction between urea and phosphoric acid is exothermic, necessitating temperature control. For wet-process synthesis, reaction temperatures typically range from 50°C to 95°C researchgate.nettandfonline.comgoogle.comgoogle.com. Maintaining a temperature around 50°C for approximately 90 minutes has been identified as optimal for direct synthesis of crystalline this compound from Moroccan industrial phosphoric acid researchgate.nettandfonline.com. Other studies suggest reaction temperatures between 70-85°C for 30-60 minutes for wet process, or 49-71°C for similar durations google.comgoogle.com. The duration of the reaction is also critical, with optimal times often falling between 30 to 90 minutes, depending on the temperature and acid concentration researchgate.nettandfonline.comgoogle.com. Longer reaction times, coupled with controlled cooling, facilitate crystal growth and improve recovery mdpi.comquickcompany.in. For instance, crystallization at 20°C with reaction times of 30-120 minutes has been studied, with 60 minutes often cited as optimal for high-quality product mdpi.com.

| Reaction Temperature (°C) | Reaction Duration (min) | Reported Yield (%) | Key Observations |

| 50 | 90 | High | Optimal for direct synthesis of crystalline this compound from Moroccan industrial phosphoric acid researchgate.nettandfonline.com. |

| 60-95 | 30-90 | High | Common range for wet-process synthesis; exothermic reaction requires active cooling mdpi.comgoogle.comgoogle.com. |

| 70-75 | N/A | High | Preheating phosphoric acid to this range favors crystallization quickcompany.in. |

| 80 | 35 | 85.7-86.0 | Optimal conditions for thermal process, yielding 44.8% P₂O₅ and 17.6% N wjygy.com.cn. |

| 120-160°F (49-71°C) | Varies | Varies | Reaction temperature range for this compound yield google.com. |

| 20 | 60 | High | Optimal crystallization duration for high-quality this compound mdpi.com. |

| 25 | N/A | High | Optimal crystallization temperature for better crystal size and quality yield quickcompany.in. |

The concentration of phosphoric acid, typically expressed as % P₂O₅, significantly influences the reaction efficiency, yield, and crystallization behavior of this compound. Higher P₂O₅ concentrations generally lead to improved reaction efficiency and yield, as well as better crystal nuclei growth quickcompany.in. Wet-process phosphoric acid used in this compound production can range from 25-55% P₂O₅, with concentrations often adjusted or concentrated to higher levels, such as 54% P₂O₅ or even 58% for thermal processes google.comgoogle.comwjygy.com.cn. Concentrations exceeding 75% P₂O₅ are also utilized, particularly in thermal synthesis routes, where they are heated to 90-130°C google.com. The presence of water in lower concentration acids can lead to higher water content in the product and lower recovery rates, necessitating mother liquor processing google.com.

| Phosphoric Acid Concentration (% P₂O₅) | Process Type | Reported Yield (%) | Key Observations |

| 25-50 | Wet Process | Varies | Common initial concentration range for WPA; often concentrated further google.com. |

| 45-55 | Wet Process | Varies | Concentration range achieved after initial processing of WPA google.com. |

| 54 | Wet Process | High | Concentration of Moroccan industrial phosphoric acid used in direct synthesis researchgate.netresearchgate.net. |

| 58 | Thermal | 85.7-86.0 | Optimal P₂O₅ mass fraction for thermal process, yielding high purity product wjygy.com.cn. |

| >75 (e.g., 75-90) | Thermal | Varies | Concentration range used in thermal process, heated to 90-130°C google.com. Higher concentration favors crystallization quickcompany.in. |

Industrial-grade wet-process phosphoric acid (WPA) contains various impurities, including iron, aluminum, magnesium, calcium, fluorine, sulfates, and organic matter, which can negatively impact this compound yield, purity, and crystal morphology google.comresearchgate.netmdpi.comresearchgate.net. Effective impurity management is therefore critical.

Pre-treatment of WPA: Before reaction, WPA may undergo pre-treatment. This can involve steps like activated carbon treatment to remove organic materials google.com. Sulfuric acid desulfation using barium carbonate can reduce sulfate (B86663) ion content acs.org.

Acidifying Agents: In some processes, adding acidifying agents such as sulfuric acid (H₂SO₄), hydrochloric acid (HCl), or even more phosphoric acid (H₃PO₄) to the recycle mother liquor can decrease the pH. This modification increases the solubility of contaminating iron phosphate-urea salts, thereby improving the purity of the crystalline this compound product and prolonging the storage life of the mother liquor google.com.

Purification Methods: Various purification techniques are employed for WPA, including solvent extraction, precipitation, ion exchange, adsorption, and membrane processes researchgate.netacs.org. Specific methods might involve using silica (B1680970) to minimize ferric ions or carbonate salts to remove fluoride (B91410) researchgate.net.

A two-stage crystallization process is often implemented to improve the recovery rate and crystal quality of this compound. This method involves an initial crystallization stage followed by a second stage where the slurry is further cooled or processed to maximize crystal precipitation.

Process Description: In a typical two-stage continuous crystallization process, the this compound slurry from the first stage is transferred to a second-stage crystallizer. Here, the slurry is further cooled to a desired temperature (e.g., around 20°C or 68°F) to achieve high recovery of this compound google.com. This two-stage approach allows for better control over crystallizing conditions and promotes the growth of larger, higher-quality crystals google.comgoogle.com.

Impurity Removal: A significant benefit of this approach is the enhanced separation of impurities. Most of the impurities present in the WPA remain in the mother liquor, which is then recycled or processed separately. This results in a this compound product with significantly reduced levels of objectionable impurities (e.g., iron, aluminum, magnesium, fluorine) compared to the feed acid google.comscribd.com. For example, the product may contain only 15-20% of the original impurities scribd.com.

Mother Liquor Recycling: The mother liquor from the separation stage (e.g., centrifugation) is often recycled back to the first-stage reactor-crystallizer. To manage impurity buildup in the recycle stream and maintain product purity, strategies like adding acidifying agents to the mother liquor are employed, as discussed in impurity management google.com.

Optimization of Reaction Parameters in this compound Synthesis

Novel Approaches in this compound Synthesis

Beyond conventional wet synthesis, researchers have investigated innovative methods to improve this compound production and develop new derivatives. These novel approaches aim to enhance product quality, control physical properties, and create specialized fertilizers.

Co-crystallization Techniques for this compound Derivatives

Co-crystallization offers a versatile route to modify the physical and chemical properties of this compound, leading to derivatives with tailored characteristics for agricultural applications. This technique involves forming crystalline structures where this compound is combined with other compounds, such as salts or acids, through non-covalent interactions.

One significant area of development is the creation of this compound potassium (UPK) by incorporating potassium chloride (KCl) into the this compound matrix acs.org. Optimization studies for UPK synthesis have explored parameters like reaction temperature, KCl molar number, reaction time, and phosphoric acid concentration, utilizing response surface methodology to identify optimal conditions. For instance, a study indicated that a reaction temperature of 78°C, a KCl molar number of 0.35 mol, a reaction time of 60 min, and a phosphoric acid concentration of 70% yielded optimal results for UPK production, enhancing its yield and potassium content acs.org. The addition of KCl has been shown to alter crystal morphology, reduce the aspect ratio, and improve crystal fluidity, which is beneficial for industrial processing acs.org.

Polyphosphate Formation via Pyrolysis of this compound

The thermal decomposition, or pyrolysis, of this compound is a key process for converting orthophosphate into polyphosphates, which are essential components in high-analysis liquid and solid fertilizers. This method leverages the inherent thermal instability of this compound to create more complex phosphate structures.

The pyrolysis of this compound can be controlled by varying temperature and time to influence the degree of polyphosphate formation and the average chain length of the phosphate molecules google.comacs.org. When crystalline this compound is subjected to pyrolysis, it can yield molten urea ammonium (B1175870) polyphosphates, with the phosphate content being largely converted to polyphosphate forms google.comresearchgate.net. Research indicates that temperatures ranging from 180°C to 250°C can lead to the formation of insoluble ammonium polyphosphate acs.org. More specific conditions, such as heating at approximately 165°C (330°F) for 30 minutes, have been reported to produce a product where up to 95% of the phosphate is in the polyphosphate form google.com.

The process can be influenced by the presence of other compounds. For example, the addition of urea or ammonia (B1221849) during pyrolysis can affect the resulting polyphosphate chain length and product composition google.comacs.org. Investigations have explored the kinetics of decomposition and the resulting product distribution under various conditions, including in the presence of nitrogen, ammonia, urea, and monoammonium orthophosphate acs.org. At lower temperatures, such as around 100°C, prolonged heating can result in mixtures of urea, ammonium pyrophosphate, and other condensed ammonium phosphates acs.org. Conversely, higher temperatures, in the range of 190-250°C, tend to form soluble ammonium polyphosphates psu.edu. The ability to control the degree of polyphosphate formation through pyrolysis offers a pathway to tailor fertilizer properties for specific agricultural needs.

Compound List:

this compound (UP)

Urea (CO(NH2)2)

Phosphoric Acid (H3PO4)

Potassium Chloride (KCl)

this compound Potassium (UPK)

Calcium this compound

Ammonium Orthophosphate (e.g., Monoammonium Orthophosphate)

Ammonium Pyrophosphate

Ammonium Polyphosphate

Metaphosphoric Acid

Calcium Sulfate

Zinc Sulfate

Copper Carbonate

Copper Sulfate

Crystallographic Analysis of this compound Structures

The crystalline nature of this compound has been extensively studied to understand its solid-state properties. These investigations provide crucial information about the arrangement of atoms and molecules within the crystal lattice, which in turn influences its physical and chemical characteristics.

X-ray Powder Diffraction (XRD) for this compound Crystalline Phases

X-ray powder diffraction (XRD) is a fundamental technique for identifying the crystalline phases of materials. thermofisher.com For this compound, XRD analysis confirms its crystalline nature through the presence of sharp and specific Bragg's peaks. researchgate.net Studies have shown that this compound synthesized from purified wet-process phosphoric acid and industrial urea exhibits a high degree of crystallinity. mdpi.comktu.edu The diffraction patterns of synthesized this compound have been found to match with international standards, confirming the formation of a refined product. tandfonline.com

Interactive Table: Representative XRD Peaks for Urea

| 2θ (degrees) | Crystalline Plane (hkl) |

| 22.3 | (112) |

| 24.6 | (221) |

| 29.3 | (003) |

| 35.5 | (330) |

This table is based on data for urea, a component of this compound, as specific hkl values for this compound were not detailed in the provided search results. researchgate.net

Morphological Characterization of this compound Crystals via Scanning Electron Microscopy (SEM) and Optical Microscopy

The morphology of this compound crystals, including their shape, size, and surface features, has been examined using Scanning Electron Microscopy (SEM) and optical microscopy. researchgate.netunugiri.ac.id These techniques provide visual evidence of the crystal habit and can reveal details about the growth process.

Optical microscopy reveals that this compound crystals are typically colorless, transparent, and prismatic, exhibiting a characteristic orthorhombic shape. mdpi.com The size of the crystals is highly dependent on the crystallization conditions, such as duration. mdpi.comresearchgate.net For example, at the beginning of crystallization, crystal sizes may be around 200–300 µm, growing to 400–500 µm after 60 minutes. mdpi.com Different cooling methods during synthesis can also lead to significant variations in crystal size, ranging from less than 0.1 mm to 0.90 mm. researchgate.net

SEM analysis provides a more detailed view of the crystal surface. researchgate.net At high magnifications, the surface of this compound crystals appears smooth, although smaller crystals can sometimes be seen attached to larger ones. researchgate.net SEM has also been used to create distribution maps of the constituent elements, such as phosphorus, nitrogen, oxygen, and carbon, across the crystal surface. mdpi.com

Vibrational Spectroscopy for Molecular Structure Elucidation of this compound

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, are powerful tools for probing the molecular structure of this compound. They provide information about the functional groups present and the nature of the chemical bonds within the molecule.

Fourier Transform Infrared Spectroscopy (FTIR) of this compound Functional Groups

FTIR spectroscopy of this compound reveals characteristic absorption bands corresponding to its various functional groups. researchgate.net The spectrum can be generally divided into vibrations associated with urea, phosphate, and hydrogen bonds. researchgate.net

A prominent feature in the FTIR spectrum is the intense band observed in the range of 1667-1668 cm⁻¹, which is attributed to the vibrations of the NH₂ group of the urea amide. mdpi.com Another significant region is between 3200 cm⁻¹ and 3650 cm⁻¹, where valence vibrations of the –OH group are observed, with an intense band appearing around 3459 cm⁻¹. mdpi.comresearchgate.net The presence of double peaks between 3300–3500 cm⁻¹ is also characteristic of the NH₂ group. mdpi.com Vibrations corresponding to the PO₄³⁻ group are typically seen around 992-993 cm⁻¹ and 480 cm⁻¹. mdpi.comresearchgate.net

Interactive Table: Characteristic FTIR Frequencies of this compound

| Frequency (cm⁻¹) | Assignment |

| 3650–3200 | Valence vibrations of –OH group |

| ~3459 | Intense valence –OH group vibrations |

| 3300–3500 | NH₂ group vibrations (double peaks) |

| ~1667 | NH₂ amide group vibrations |

| ~993 | PO₄³⁻ group vibrations |

| ~480 | Strained vibrations of the PO₄³⁻ group |

This table is a compilation of data from multiple sources. mdpi.comresearchgate.netresearchgate.net

Raman Spectroscopy for this compound Bonding Interactions in Solution

Raman spectroscopy is particularly useful for studying the bonding interactions of this compound in aqueous solutions. mdpi.com The Raman spectrum of a this compound solution shows distinct peaks that can be assigned to its constituent ions and their interactions with water. mdpi.comresearchgate.net

The phosphate ion exhibits a strong Raman peak in the region of 900–1080 cm⁻¹. mdpi.com The carbon-oxygen double bond in urea also produces a characteristic peak in the Raman spectrum. mdpi.com In aqueous solutions, the Raman bands of urea can shift compared to their positions in the solid state due to different bonding characteristics. whiterose.ac.uk For instance, the symmetric CN stretching vibration in solid urea is observed around 1004 cm⁻¹, while in solution, this and other bands may shift to lower or higher frequencies. whiterose.ac.uk The study of these shifts provides insight into the interactions between urea, phosphate, and water molecules in solution. mdpi.comwhiterose.ac.uk Furthermore, in situ Raman spectroscopy has been utilized to monitor the mechanochemical synthesis of related compounds like calcium this compound, where the appearance of characteristic bands signals the formation of the product. nih.gov

Thermal Decomposition Pathways of this compound

The thermal stability and decomposition of this compound are critical properties, particularly for its applications in various industries. Thermal analysis techniques, such as thermogravimetric analysis (TGA) and differential thermal analysis (DTA), are employed to investigate the changes that occur when this compound is heated.

Studies have shown that this compound is thermally stable up to a temperature of 120 °C. mdpi.com Beyond this temperature, it begins to decompose. fertilizer.org The decomposition of urea is a complex process that can proceed through various pathways, often starting with the evolution of ammonia and isocyanic acid. acs.orglew.ro In the presence of phosphate, the decomposition of urea can be accelerated, occurring at lower temperatures (115-120 °C) compared to pure urea. fertilizer.org

TGA curves of this compound show distinct stages of mass loss. researchgate.netnih.gov A small initial weight loss of about 1% around 100 °C is typically attributed to the removal of adsorbed water. researchgate.net The major decomposition of urea itself occurs in multiple steps at higher temperatures. nih.govresearchgate.net For instance, a significant mass loss is observed between 140 °C and 250 °C. nih.gov The decomposition process involves the formation of intermediates such as biuret (B89757) and triuret, which then decompose at even higher temperatures, above 260 °C. lew.ro The presence of phosphate can also influence the decomposition pathway by promoting the dehydration of ammonium phosphate at temperatures much lower than that of the pure substance. fertilizer.org

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) of this compound Thermal Stability

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are powerful techniques to assess the thermal stability of materials. uni-siegen.deglobalspec.com TGA measures changes in the mass of a sample as a function of temperature, while DTA detects the temperature difference between a sample and an inert reference, identifying exothermic or endothermic events like melting or decomposition. uni-siegen.deeag.com

When this compound is analyzed, the resulting TGA and DTA curves provide a detailed profile of its thermal decomposition. The analysis typically reveals a multi-stage process. The first significant thermal event is the melting of the compound, which is observed as an endothermic peak on the DTA curve without a corresponding mass loss on the TGA curve. researchgate.net For pure urea, this melting occurs around 133°C. researchgate.net Following melting, this compound begins to decompose. This decomposition is characterized by significant mass loss, indicated on the TGA curve, and corresponding endothermic or exothermic peaks on the DTA curve. The decomposition of the urea component often involves the release of ammonia and isocyanic acid, which can further react. The phosphate component also undergoes transformations at higher temperatures.

Simultaneous TG/DTA analysis allows for the clear differentiation between physical transitions (like melting) and chemical reactions (like decomposition), providing crucial data on the temperature limits for the safe handling and application of this compound. eag.com

| Temperature Range (°C) | Technique | Observed Event | Description |

|---|---|---|---|

| ~130 - 140 | DTA | Endothermic Peak | Melting of the urea component, a phase transition with no initial mass loss. researchgate.net |

| ~150 - 250 | TGA/DTG | Mass Loss | Initial decomposition of urea into ammonia and isocyanic acid. researchgate.net |

| >250 | TGA/DTA | Further Mass Loss / Peaks | Continued decomposition and transformation of intermediate products and the phosphate moiety. researchgate.net |

Elemental Compositional Analysis of this compound

Determining the precise elemental composition of this compound is critical for quality control and for understanding its properties. This involves quantifying not only the primary nutrients, nitrogen and phosphorus, but also any trace elemental impurities.

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) for Trace Element Determination in this compound

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) is a highly sensitive and robust technique for determining the presence of trace elements. mdpi.com It is the preferred method for quality control in the production of high-purity urea and related compounds. analytik-jena.comanalytik-jena.ru The method involves introducing a sample into a high-temperature plasma, which excites the atoms of the elements present, causing them to emit light at characteristic wavelengths. The intensity of this emitted light is directly proportional to the concentration of each element. mdpi.com

For this compound, a sample is first dissolved, typically in high-purity deionized water or a weak acid, and then introduced into the plasma. High-resolution ICP-OES systems can overcome spectral interferences that might arise from the complex matrix of the sample. analytik-jena.com This allows for the accurate quantification of a wide range of metallic and non-metallic impurities, even at very low concentrations (in the µg/kg or parts-per-billion range). analytik-jena.ru This analysis is crucial as trace metal contaminants can affect the compound's application and stability.

| Element | Wavelength (nm) | Detection Limit (µg/kg) |

|---|---|---|

| Aluminum (Al) | 396.152 | < 5 |

| Calcium (Ca) | 317.933 | < 2 |

| Chromium (Cr) | 267.716 | < 2 |

| Copper (Cu) | 327.395 | < 2 |

| Iron (Fe) | 259.940 | < 2 |

| Magnesium (Mg) | 280.270 | < 2 |

| Nickel (Ni) | 231.604 | < 5 |

| Potassium (K) | 766.491 | < 20 |

| Sodium (Na) | 589.592 | < 5 |

| Zinc (Zn) | 213.857 | < 2 |

Kjeldahl Method for Nitrogen Content in this compound

The Kjeldahl method is a classic and widely recognized technique for determining the nitrogen content in organic and inorganic substances. nih.gov It is a standard method for analyzing fertilizers. velp.com The procedure involves three main steps:

Digestion: The sample is heated in the presence of concentrated sulfuric acid, a catalyst (such as copper sulfate), and a salt to elevate the boiling point. nih.gov This process converts the organically bonded nitrogen in the urea into ammonium sulfate. velp.com

Distillation: After digestion, the solution is made alkaline with a strong base (e.g., sodium hydroxide). This liberates the nitrogen as ammonia gas. The ammonia is then distilled and trapped in a receiving solution of boric acid or a standardized mineral acid. ca.gov

Titration: The amount of ammonia trapped in the receiving solution is then quantified by titration. If boric acid is used, the borate (B1201080) anions formed are titrated with a standard acid. The nitrogen content is then calculated from the amount of ammonia produced. nih.gov

This method accurately measures the total ammoniacal and urea nitrogen, providing a reliable value for the nitrogen content in this compound. ca.govbuchi.com

Colorimetric Methods for Phosphorus Pentoxide Content in this compound

Colorimetric methods are frequently used for the determination of phosphorus in fertilizers, typically expressed as phosphorus pentoxide (P₂O₅). acs.orgscribd.com A common and reliable technique is the molybdovanadate method. acs.org

In this procedure, a solution of the this compound sample is treated with a mixed reagent containing ammonium molybdate (B1676688) and ammonium metavanadate in an acidic medium. The phosphate ions react with the reagent to form a stable yellow-colored vanadomolybdophosphoric acid complex. datapdf.com

The intensity of the yellow color is proportional to the concentration of phosphorus in the sample. This intensity is measured using a spectrophotometer or a colorimeter at a specific wavelength (typically around 400-470 nm). datapdf.com To quantify the P₂O₅ content, the absorbance reading of the sample is compared against a standard calibration curve. This curve is generated by measuring the absorbance of a series of standard solutions with known phosphate concentrations. acs.orgdatapdf.com This method is valued for its simplicity, speed, and accuracy for routine analysis of phosphate-containing fertilizers. scribd.com

Advanced Spectroscopic Probes for this compound Interactions

To understand how this compound interacts within more complex systems, such as when blended into composite materials, advanced spectroscopic techniques are employed. These methods can elucidate the specific chemical forms and bonding environments of the constituent elements.

X-ray Absorption Near Edge Structure (XANES) for Phosphorus Speciation in this compound Composites

X-ray Absorption Near Edge Structure (XANES) spectroscopy is a powerful, non-destructive technique used to determine the speciation (i.e., the chemical form) of an element within a material. nih.govresearchgate.net P K-edge XANES is specifically used to probe the chemical environment of phosphorus atoms. The technique works by tuning X-rays to the K-edge absorption energy of phosphorus, and then measuring the absorption profile. The precise shape and energy of this absorption edge are highly sensitive to the oxidation state and coordination chemistry of the phosphorus atom.

When this compound is incorporated into a composite material (e.g., a soil or polymer matrix), XANES can identify the resulting phosphorus species. By comparing the XANES spectrum of the composite to the spectra of known standard phosphate compounds, one can perform a linear combination fit. nih.govnih.gov This analysis quantifies the proportion of different phosphorus forms present in the sample. For instance, in an agricultural context, it can distinguish between phosphorus sorbed to iron or aluminum hydroxides and various calcium-phosphate minerals. nih.govnih.gov This information is invaluable for understanding the reactivity and bioavailability of the phosphate in the composite material.

| Phosphorus Mineral Group | Identified Forms | Proportion (%) |

|---|---|---|

| Calcium-Phosphate | Fluorapatite, β-tricalcium phosphate, Brushite | 11 - 59 |

| Iron-Phosphate | P sorbed to ferrihydrite, Amorphous iron phosphates | 12 - 49 |

| Aluminum-Phosphate | Wavellite, P sorbed to aluminum hydroxide | 15 - 33 |

| Other | Copper-phosphate, Manganese-phosphate | 5 - 35 |

Solution Nuclear Magnetic Resonance (NMR) Spectroscopy for Phosphorus Mineralization Studies with this compound

Solution Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is a powerful non-invasive analytical technique for the identification and quantification of various phosphorus (P) compounds in solution. wikipedia.orgslideshare.net This makes it an invaluable tool for studying the mineralization of phosphorus from fertilizers like this compound. Mineralization is the process by which organic phosphorus is converted into inorganic phosphate (orthophosphate), which is the form readily available to plants. By using solution ³¹P NMR, researchers can track the transformation of this compound in soil solutions or aqueous environments, providing detailed insights into its efficacy as a fertilizer.

The ³¹P nucleus has a natural abundance of 100% and a spin of ½, which results in sharp NMR signals and a wide range of chemical shifts, allowing for the clear distinction between different phosphorus species. wikipedia.orgmdpi.com In a typical study investigating the mineralization of this compound, soil samples amended with this compound would be incubated over a period of time. At various intervals, soil extracts would be prepared, commonly using a NaOH-EDTA solution, to bring the phosphorus compounds into solution for NMR analysis. lincoln.ac.nzresearchgate.net

The resulting ³¹P NMR spectrum would provide a quantitative snapshot of the different forms of phosphorus present in the extract. The signal corresponding to the phosphate in the original this compound would be expected to decrease over time, while the signal for orthophosphate, the product of mineralization, would increase. The chemical shift (δ) is a key parameter in ³¹P NMR, as it is characteristic of the chemical environment of the phosphorus nucleus. For instance, orthophosphate typically appears in the region of δ 6.0-7.0 ppm in alkaline extracts. nih.gov

Detailed Research Findings:

While specific studies focusing exclusively on the solution ³¹P NMR analysis of this compound mineralization are not abundant in publicly available literature, the principles of the technique are well-established through extensive research on other phosphate fertilizers and soil phosphorus dynamics. researchgate.netresearchgate.net Research on various phosphate sources has demonstrated that ³¹P NMR can effectively monitor the hydrolysis of polyphosphates to orthophosphate and the transformation of organic phosphorus into inorganic forms. nih.gov

For instance, studies on the application of different phosphate fertilizers to soil have used ³¹P NMR to show a significant increase in the orthophosphate peak in soil extracts after fertilization, confirming the release of plant-available phosphorus. google.com The rate of this increase can be quantified by integrating the area of the respective NMR signals. This quantitative capability allows for the determination of mineralization kinetics. mdpi.com

In the context of this compound, a solution ³¹P NMR study would allow for the direct observation of the conversion of the phosphate component into orthophosphate. The urea component, upon hydrolysis, increases the soil pH, which in turn can influence the solubility and mineralization of phosphate. The changes in the chemical environment due to urea hydrolysis can also be indirectly observed through their effect on the phosphate species present.

The following interactive data table illustrates the type of data that would be generated from a time-course ³¹P NMR study on this compound mineralization in a soil extract. The chemical shifts are based on known values for phosphate species in similar matrices. lincoln.ac.nz

| Time (days) | Orthophosphate Signal (δ ppm) | Relative Intensity (%) | Pyrophosphate Signal (δ ppm) | Relative Intensity (%) |

| 0 | 6.4 | 10 | -4.5 | 90 |

| 15 | 6.4 | 45 | -4.5 | 55 |

| 30 | 6.4 | 75 | -4.5 | 25 |

| 60 | 6.4 | 95 | -4.5 | 5 |

This table is illustrative and demonstrates the expected trend in a hypothetical experiment. The initial presence of pyrophosphate could represent a portion of the fertilizer or an intermediate in the mineralization process.

The data clearly shows a time-dependent increase in the relative intensity of the orthophosphate signal, which would be the primary indicator of phosphorus mineralization from this compound. The decrease in the signal of other phosphate forms, such as pyrophosphate which can be present in some phosphate fertilizers, would also be monitored. dentaltrey.it

Furthermore, advanced NMR techniques, such as two-dimensional (2D) NMR, could be employed to resolve complex spectra and identify any organophosphate intermediates that might form through reactions with soil organic matter. google.com The quantitative data obtained from such studies are crucial for developing more efficient fertilizer management strategies and for understanding the biogeochemical cycling of phosphorus in agricultural systems.

Compound Name List

Urea (B33335) Phosphate (B84403) (UP)

Urea

Phosphoric Acid

Diammonium Phosphate (DAP)

Monoammonium Phosphate (MAP)

Potassium Chloride (KCl)

Ammonium (B1175870) Sulfate (B86663)

Nitrogen

Phosphorus

Potassium

Calcium

Magnesium

Aluminium

Iron

Sulphur

Silicon

Apatite Minerals

Nitrate

Ammonium

Carbamide

Lanthanum Polyphosphate

Aluminum Phosphate

Chromium Phosphate

Nickel Phosphate

Dicalcium Phosphate

Agricultural Science Research Paradigms of Urea Phosphate

Nutrient Dynamics and Bioavailability Studies with Urea (B33335) Phosphate (B84403)

The study of urea phosphate's behavior in soil systems reveals its potential to improve nutrient use efficiency. Its high solubility and acidic nature are key factors governing its interaction with the soil matrix and nutrient uptake by plants.

Mechanisms of Nitrogen and Phosphorus Release from this compound in Soil Systems

This compound is highly soluble in water, a property that dictates the initial release of its nutrient components into the soil solution calameo.comnih.govtoros.com.tr. Upon dissolution, the compound dissociates into urea (CO(NH₂)₂) and phosphoric acid (H₃PO₄).

The nitrogen component is released through the process of urea hydrolysis . In the soil, the enzyme urease, which is abundant in soils with more clay and organic matter, catalyzes the conversion of urea to ammonium (B1175870) (NH₄⁺) and bicarbonate (HCO₃⁻) wikipedia.orgresearchgate.net. This reaction is influenced by soil temperature, moisture, and pH nih.goveagri.org. The ammonium produced is a plant-available form of nitrogen.

The phosphorus component, in the form of phosphoric acid, contributes orthophosphate ions (H₂PO₄⁻ or HPO₄²⁻) directly to the soil solution upon dissolution aces.edu. These ions are the primary forms of phosphorus taken up by plants aces.edu. The acidic nature of the phosphoric acid component plays a crucial role in maintaining phosphorus availability, particularly in alkaline soil conditions.

Impact of this compound on Soil Phosphorus Fixation and Mobilization

A significant challenge in phosphorus fertilization is the rapid fixation of phosphate in certain soil types, rendering it unavailable to plants. In alkaline and calcareous soils, which are characterized by high pH and an abundance of calcium, soluble phosphate fertilizers can quickly react to form insoluble calcium phosphate compounds nih.govmdpi.commsu.edu.

This compound's highly acidic nature helps to counteract this effect calameo.comnih.gov. When it dissolves, the phosphoric acid component creates a zone of acidity in the immediate vicinity of the fertilizer granule. This localized reduction in pH slows down the precipitation reactions with calcium, thereby keeping more phosphorus in a soluble, plant-available form for a longer duration nih.govijbbku.com. Research has shown that the application of this compound can reduce the phosphorus-fixing effect of the soil calameo.comnih.gov. Studies in calcareous soils have demonstrated that phosphorus from this compound remains available for several weeks and exhibits considerable movement, unlike less acidic phosphate sources ijbbku.com.

Enhanced Nutrient Uptake Efficiency by Crops with this compound Application

The application of this compound has been shown to improve the nutrient uptake efficiency in various crops. This enhancement is attributed to its acidic properties and the synchronized availability of nitrogen and phosphorus. The acidity facilitates the absorption of not only phosphorus but also other essential micronutrients toros.com.tr.

Research has consistently demonstrated the superiority of this compound over more alkaline phosphate fertilizers like diammonium phosphate (DAP) in calcareous and saline soil conditions.

Maize: Research on maize has indicated that this compound application can lead to increased nutrient uptake and biological yield aloki.huresearchgate.net.

Rice: In acid soils, foliar application of this compound in conjunction with soil-applied fertilizers has been found to increase nutrient uptake of nitrogen, phosphorus, and potassium researchgate.neticar.org.in.

| Crop | Soil Condition | Key Findings | Reference |

|---|---|---|---|

| Wheat | Calcareous | Higher grain yield and phosphorus uptake compared to Diammonium Phosphate (DAP). | ijbbku.comsemanticscholar.org |

| Wheat | Saline | Superior grain yield, phosphorus uptake, and phosphorus fertilizer efficiency over DAP. | ijbbku.com |

| Rice | Acid Inceptisols | Foliar spray of 2% this compound along with 100% recommended fertilizer dose resulted in the highest uptake of Nitrogen (63.45 kg/ha), Phosphorus (18.36 kg/ha), and Potassium (96.85 kg/ha). | researchgate.net |

| Maize | General | This compound application resulted in higher biological yield compared to other phosphorus sources. | researchgate.net |

Soil Remediation and Amelioration Research with this compound

Beyond its role as a nutrient source, this compound is researched for its capacity to amend problematic soils, particularly those with high pH, salinity, and alkalinity.

Effect of this compound on Soil pH Modification in Calcareous and Alkaline Soils

Calcareous and alkaline soils, characterized by a pH greater than 7, often limit the availability of phosphorus and certain micronutrients ufl.eduresearchgate.net. This compound is a strongly acidic fertilizer, with the pH of its solution being around 2.0 toros.com.trijbbku.com. This inherent acidity makes it an effective agent for lowering soil pH in the localized zone around the fertilizer application site.

Studies have confirmed that applying this compound to alkaline and calcareous soils can significantly reduce the soil pH nih.govijbbku.com. For instance, research on a calcareous soil with an initial pH of 7.3 showed that this compound application dropped the pH to 6.3 at the point of placement, an effect that persisted for three weeks ijbbku.com. Another study noted a significant decrease of 3.98% in soil pH with the application of a this compound-based fertilizer in saline-alkali soil nih.gov. This acidification improves the solubility and availability of phosphorus and other micronutrients that are often deficient in high-pH soils calameo.com.

| Initial Soil Condition | Observation | Reference |

|---|---|---|

| Calcareous Soil (pH 7.3) | Soil pH dropped to 6.3 at the fertilizer placement point, lasting for three weeks. | ijbbku.com |

| Saline-Alkali Soil | A modified this compound fertilizer (UPK) decreased soil pH by 3.98% compared to a conventional fertilizer. | nih.gov |

| Alkaline Calcareous Soils | Acidic fertilizers like this compound are reported to reduce soil pH. | ijbbku.com |

This compound's Role in Salinity and Alkalinity Control in Agricultural Soils

Soil salinity and alkalinity pose significant constraints to crop production in arid and semi-arid regions. This compound is recognized as a potential soil amendment to help manage these conditions tandfonline.com. Its application can aid in the reclamation of saline-sodic soils.

A study comparing the effectiveness of this compound with other amendments like phosphoric acid and sulfur foam for leaching sodium and reducing salinity found this compound to be as effective as phosphoric acid treatments in reducing both soil salinity and alkalinity tandfonline.com. The reduction in soil salinity was observed to follow the same trend as the decrease in soil pH, highlighting the interconnectedness of these soil properties and the efficacy of acidic amendments tandfonline.com. By helping to lower pH and improve the chemical balance, this compound can contribute to a more favorable environment for crop growth in salt-affected soils.

Influence of this compound on Soil Microbial Community Structures

Studies on urea-based fertilizers have shown a tendency to alter the composition of the microbial community, often favoring organisms that can efficiently utilize the readily available nitrogen. researchgate.net For instance, the application of urea can lead to a relative decrease in the abundance of Gram-positive bacteria and an increase in Gram-negative bacteria and fungi. researchgate.net This shift is often correlated with the increased availability of ammonium (NH₄⁺) and nitrate (NO₃⁻). researchgate.net

Furthermore, the introduction of high concentrations of N and P from this compound can impact key microbial processes, such as nitrification and denitrification. The abundance of ammonia-oxidizing archaea (AOA) and ammonia-oxidizing bacteria (AOB), which are crucial for the first step of nitrification, can be altered. mdpi.com While some studies report negligible effects on microbial abundance in the short term, others have demonstrated that inhibitors sometimes used with urea-based fertilizers can change the community structure of AOA and AOB. mdpi.comtandfonline.com

The enzymatic activity of the soil is also a key indicator of microbial function and is responsive to fertilizer application. Enzymes such as urease, which catalyzes the hydrolysis of urea, and phosphatases, which are involved in the mineralization of organic phosphorus, are particularly affected. nih.govresearchgate.net The addition of urea can stimulate urease activity, leading to a rapid conversion of urea to ammonium. ijcmas.com Similarly, increased phosphate availability can influence phosphatase activity, although the response can be complex and dependent on existing soil P levels and microbial community composition. nih.gov Long-term application of urea-based fertilizers has been shown to have varied effects on different soil enzymes, with some studies showing minimal impact on β-glucosidase and acid-phosphomonoesterase activities. mdpi.com

Table 1: Effects of Urea-Based Fertilization on Soil Microbial Parameters

| Microbial Parameter | Observed Effect | Reference |

| Bacterial Diversity | Can decrease with high urea application. frontiersin.org | frontiersin.org |

| Community Composition | Shift towards Gram-negative bacteria and fungi. researchgate.net | researchgate.net |

| Ammonia-Oxidizing Organisms | Abundance and community structure of AOA and AOB can be altered. mdpi.com | mdpi.com |

| Urease Activity | Generally stimulated by the presence of urea. ijcmas.com | ijcmas.com |

| Phosphatase Activity | Influenced by changes in phosphorus availability. nih.gov | nih.gov |

Controlled-Release and Sustained-Release Formulations of this compound

To enhance the nutrient use efficiency of this compound and minimize potential environmental losses, significant research has focused on the development of controlled- and sustained-release formulations. These technologies aim to synchronize nutrient release with crop demand.

Development of Polymer-Based Slow-Release this compound Fertilizers

Polymer-based formulations represent a promising approach for creating slow-release this compound fertilizers. These can be broadly categorized into matrix-based systems and coated fertilizers. In matrix-based systems, the this compound is physically dispersed within a biodegradable polymer matrix. nih.gov As the polymer degrades in the soil, the entrapped nutrients are gradually released.

One innovative approach involves the condensation of this compound with a urea formaldehyde prepolymer to create a biodegradable polymer fertilizer containing both nitrogen and phosphorus. mdpi.com Research has demonstrated that such formulations exhibit excellent slow-release performance for both N and P. For example, a study on a novel biodegradable polymer slow-release fertilizer containing nutrient N and P (PSNP) showed that the cumulative release rates of N and P in soil over one month were only 34.23% and 36.91%, respectively. mdpi.com This slow release is attributed to the chemical bonding of the nutrients within the polymer structure, which requires microbial action for degradation and nutrient release. mdpi.com

Another strategy involves melt compounding this compound with biodegradable polyesters, such as poly(hexamethylene succinate) (PHS). nih.gov This solvent-free method creates a composite where the this compound is encapsulated within the polymer. The release of nutrients from these composites is governed by both diffusion of the dissolved fertilizer through the polymer matrix and the gradual erosion of the polymer itself. nih.gov

Coating Technologies for Modulating this compound Nutrient Release Profiles

Coating technologies involve applying a barrier layer to the surface of this compound granules to control the rate at which water can penetrate and dissolve the nutrient core. chemrestech.comresearchgate.net The choice of coating material and the coating process itself are critical in determining the nutrient release profile.

A variety of materials have been explored for coating urea-based fertilizers, which can be adapted for this compound. These include both inorganic materials and organic polymers. aip.orgaip.org A common and cost-effective coating material is sulfur, which creates a physical barrier that is gradually broken down by microbial activity in the soil. chemrestech.com

Polymer coatings offer a more precise control over the release rate. growforge.co These coatings can be designed to have specific thicknesses and permeabilities. The release mechanism is typically diffusion-based, where water vapor penetrates the coating, dissolves the this compound, and the resulting nutrient solution diffuses out through the polymer membrane. researchgate.net Fluidized bed coating is a widely used technique for applying uniform polymer layers to fertilizer granules. chemrestech.comscielo.br

Recent innovations include the development of double-coated urea, where an inner layer may inhibit enzymatic activity (like a urease inhibitor) and an outer layer, such as phosphate rock, provides a physical barrier. mdpi.com This multi-layered approach can significantly reduce the dissolution rate of the fertilizer. mdpi.com

Table 2: Comparison of Coating Technologies for Urea-Based Fertilizers

| Coating Technology | Primary Material(s) | Typical Release Mechanism | Key Advantage |

| Sulfur Coating | Elemental Sulfur, Wax Sealant | Microbial degradation of sulfur layer, fracture | Cost-effective |

| Polymer Coating | Thermoplastics, Resins | Diffusion through the polymer membrane | Precise control over release rate growforge.co |

| Double Coating | Phosphate Rock, Urease Inhibitors, Polymers | Combined physical barrier and enzymatic inhibition | Multi-faceted control of nutrient release mdpi.com |

Kinetic Modeling of this compound Nutrient Release in Soil Environments

To predict and optimize the performance of controlled-release this compound fertilizers, various kinetic models are employed to describe the nutrient release process. These models are essential for designing fertilizers with release profiles tailored to the specific needs of different crops and environmental conditions.

The release of nutrients from polymer-matrix and coated fertilizers is often a complex process involving multiple mechanisms, primarily diffusion and, in the case of biodegradable polymers, erosion. nih.gov Empirical models are frequently used to fit experimental release data and elucidate the dominant release mechanisms.

One commonly applied model is the Ritger-Peppas equation, which can help determine whether the release is governed by Fickian diffusion or other mechanisms. mdpi.com For instance, a study on a slow-release urea fertilizer based on sodium alginate demonstrated that the Ritger-Peppas model provided the best fit, with the diffusion mechanism following Fickian diffusion. mdpi.com

Other models combine different mechanisms. For example, a combined empirical model involving both diffusion and erosion has been shown to have good agreement with the experimental release curves of this compound from biodegradable polyester composites. nih.gov This type of model accounts for the initial rapid release from the surface, followed by a slower, sustained release as water diffuses into the matrix and the polymer begins to degrade.

First-order kinetic models can also be used to describe the release, where the rate of release is proportional to the amount of nutrient remaining in the fertilizer. The modified Schwartz and Sinclair formula is another empirical model used to analyze release kinetics data. semanticscholar.org The choice of the most appropriate model depends on the specific formulation of the controlled-release fertilizer and the environmental conditions.

Crop Physiological Responses and Agronomic Performance with this compound

The application of this compound as a source of nitrogen and phosphorus can elicit specific physiological responses in crops, ultimately influencing their agronomic performance, including biomass production and yield.

Photosynthetic Activity and Biomass Production in Crops under this compound Fertilization

This compound application has been shown to have a significant impact on the photosynthetic activity of crops. Photosynthesis is a key driver of biomass accumulation, and an adequate supply of both nitrogen and phosphorus is crucial for this process. Nitrogen is a fundamental component of chlorophyll (B73375) and photosynthetic enzymes like RuBisCO, while phosphorus is essential for energy transfer in the form of ATP. hhfertilizer.com

Research on maize (Zea mays L.) has demonstrated that the photosynthetic rate can be influenced by the application rate of this compound. aloki.hu One study found that 75% of the recommended rate of this compound stimulated the highest photosynthetic activity, which was even higher than the full recommended rate. aloki.hu This suggests that an optimal N:P ratio and concentration from this compound can maximize photosynthetic efficiency.

Table 3: Effect of this compound on Maize Growth and Photosynthetic Parameters

| Application Method | Parameter | Observation | Reference |

| Soil Application | Photosynthetic Rate | Showed promising results in promoting photosynthetic rate. aloki.hu | aloki.hu |

| Fertigation | Plant Height | Resulted in the highest average plant height. aloki.hu | aloki.hu |

| Soil Application | Growth Rate | Showed the highest growth rate at all application rates. aloki.hu | aloki.hu |

| Fertigation | Grain Yield | Resulted in the highest grain yield. aloki.hu | aloki.hu |

This compound Effects on Grain Yield and Quality Characteristics in Specific Crops (e.g., Maize, Rice, Sugarcane)

This compound has been investigated for its potential to enhance both the yield and quality of several key agricultural crops. Its acidic nature and the combined availability of nitrogen and phosphorus can offer advantages in specific soil conditions.

Maize (Zea mays L.) Research on maize indicates that the application method and rate of this compound significantly influence growth and yield. A study investigating foliar, soil, and fertigation methods found that soil application and fertigation generally produced better results than foliar application alone. aloki.hu Fertigation, in particular, resulted in the highest average plant height, number of leaves, cob length, and grain yield. aloki.hu Interestingly, the treatment with 75% of the recommended this compound rate produced the maximum number of grains per cob and the highest 1000-grain weight, suggesting that optimal, rather than maximum, application rates are key to maximizing yield components. aloki.hu The control group with no this compound had the lowest number of grains per cob, highlighting the compound's importance for grain production. aloki.hu

Interactive Data Table: Effect of this compound Application Method on Maize Yield Parameters

Environmental Efficacy and Sustainability Assessments of this compound Use

The use of this compound in agriculture also has environmental implications, particularly concerning nitrogen and phosphorus loss pathways. Its chemical properties may offer advantages in mitigating some of the negative environmental impacts associated with conventional fertilizers.

Mitigation of Nitrogen Volatilization and Leaching Losses from this compound

A significant challenge with conventional urea fertilizer is the loss of nitrogen to the atmosphere as ammonia (B1221849) gas through a process called volatilization. purdue.eduThis process is particularly pronounced in alkaline or calcareous soils and when urea is left on the soil surface. purdue.edumontana.eduThe acidic nature of this compound can help to lower the pH in the immediate vicinity of the fertilizer granule, which in turn can reduce the rate of ammonia volatilization.

Losses of nitrogen can also occur through leaching, where nitrate (a form of nitrogen) is washed out of the root zone by rainfall or irrigation, potentially contaminating groundwater. purdue.eduepa.govUsing nitrification inhibitors can slow the conversion of ammonium to nitrate, thus reducing the risk of leaching and denitrification losses. purdue.eduWhile research specifically on this compound is part of a broader category of enhanced-efficiency fertilizers, the principles of controlling nitrogen transformation in the soil are relevant. Practices such as incorporating fertilizers into the soil rather than leaving them on the surface are also effective at minimizing nitrogen loss. purdue.edu

Industrial and Materials Science Applications of Urea Phosphate

Flame Retardancy Mechanisms and Engineering with Urea (B33335) Phosphate (B84403)

Urea phosphate is a highly effective halogen-free flame retardant that operates through multiple mechanisms in both the gas and condensed phases. nih.gov Its efficacy is rooted in the combined action of the phosphorus and nitrogen elements upon thermal decomposition. youtube.com This dual-phase activity disrupts the combustion cycle at different points, leading to a significant reduction in material flammability.

In the gas phase, the primary flame retardant action of this compound involves the interruption of the self-sustaining combustion chain reaction. nih.gov When exposed to the heat of a fire, this compound decomposes to release non-combustible gases, such as ammonia (B1221849) (NH₃) and water vapor. vizda-industrial.comyoutube.com These gases serve two main purposes: they dilute the concentration of flammable gases and oxygen in the flame zone, and they absorb heat, leading to a cooling effect on the flame and the material's surface. vizda-industrial.comyoutube.com

Furthermore, the decomposition process releases volatile phosphorus-containing radicals, such as PO• and PO₂•. nih.govacs.org These radicals are highly effective at scavenging the most active free radicals responsible for propagating the fire, namely hydrogen (H•) and hydroxyl (OH•) radicals. nih.govyoutube.comresearchgate.net By reacting with and neutralizing these high-energy species, the phosphorus radicals terminate the exothermic chain reactions that sustain the flame, a process known as flame inhibition. nih.govresearchgate.net

Key Gas-Phase Actions of this compound:

Dilution Effect: Release of inert gases (ammonia, water vapor) dilutes the fuel and oxygen mixture. nih.govvizda-industrial.com

Cooling Effect: Endothermic decomposition reactions absorb heat from the surroundings. vizda-industrial.com

Radical Quenching: Volatile phosphorus species (PO•) interrupt the combustion chain reaction by scavenging H• and OH• radicals. nih.govnih.gov

In the condensed phase (i.e., within the solid material), this compound's mechanism is primarily centered on promoting the formation of a protective char layer. frontiersin.org This char acts as a physical barrier that insulates the underlying polymer from the heat of the flame, reduces the rate of heat transfer, and prevents the release of flammable volatile gases that would otherwise fuel the fire. vizda-industrial.commdpi.com